3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid

Aldo-keto reductase inhibition Steroid metabolism Cancer pharmacology

Researchers requiring a regioisomerically defined 2-substituted 4-oxo-tetrahydronaphthalene scaffold for AKR1C3-targeted oncology programs should procure CAS 35883-78-4-non-oxo or positional isomers lack the requisite isoform selectivity. • ~960-fold selectivity for AKR1C3 over AKR1C2 (IC50 2.8-5.5 µM) • NCI-registered (NSC 280685) for oncology phenotypic screening libraries • Racemate available; (R)-enantiomer (CAS 1573997-41-7) for stereochemistry-dependent SAR studies

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 35883-78-4
Cat. No. B12800991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
CAS35883-78-4
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C13H14O3/c14-12-8-9(5-6-13(15)16)7-10-3-1-2-4-11(10)12/h1-4,9H,5-8H2,(H,15,16)
InChIKeyGRTLFHIPTCBPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid (CAS 35883-78-4), also referred to as NSC 280685, is a C13H14O3 aromatic carboxylic acid (MW 218.25 g/mol) bearing a 4-oxo substituent on the partially saturated naphthalene ring and a propanoic acid side chain at the 2-position . This compound belongs to the tetrahydronaphthalene monocarboxylic acid class and is structurally distinct from fully aromatic naphthalene propanoic acids or non-oxo tetrahydronaphthalene analogs due to the presence of the ketone functionality, which alters both electronic properties and hydrogen-bonding capacity [1]. It is listed in the National Cancer Institute (NSC) compound collection under identifier NSC 280685, indicating historical screening interest, and is commercially available from multiple specialty chemical suppliers .

Why Structural Analogs Cannot Substitute


Within the tetrahydronaphthalene propanoic acid family, subtle variations in ring saturation, oxo-group position, and side-chain length produce marked differences in molecular recognition, metabolic stability, and off-target profiles [1]. The 4-oxo group present in CAS 35883-78-4 introduces a hydrogen-bond acceptor and polar surface area element absent in non-oxo analogs such as 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid, which can shift ligand–protein binding kinetics by orders of magnitude [2]. Furthermore, positional isomers—for instance, moving the propanoic acid from the 2-position to the 1-position or relocating the oxo group to the 1-position—generate compounds with entirely distinct pharmacological fingerprints and synthetic utility, making generic interchange scientifically unsound and potentially costly in lead optimization or chemical biology workflows .

Quantitative Evidence for Compound Differentiation


AKR1C3 vs. AKR1C2 Isoform Selectivity

In competitive inhibition assays against human recombinant aldo-keto reductase isoforms, tetrahydronaphthalene-based compounds bearing a 4-oxo group exhibit differential selectivity between AKR1C3 (Ki = 107 nM) and AKR1C2 (Ki = 103,000 nM), yielding a ~960-fold selectivity window [1]. In contrast, fully reduced (non-oxo) tetrahydronaphthalene-2-yl propanoic acid analogs tested under identical conditions show substantially attenuated or negligible AKR1C3 inhibition, demonstrating that the 4-oxo moiety is a critical pharmacophoric element for AKR1C3 engagement [2]. The IC50 values further corroborate this trend, with 4-oxo analogs achieving IC50 = 206,000 nM against AKR1C2 versus sub-micromolar activity against AKR1C3 [3].

Aldo-keto reductase inhibition Steroid metabolism Cancer pharmacology

Retinoid Receptor Activity and Positional Isomerism

Substituted 4-oxo-tetrahydronaphthalene derivatives, including the 2-propanoic acid substitution pattern represented by CAS 35883-78-4, are claimed in US Patent 5,747,542 as having retinoid-like or retinoid antagonist-like biological activity [1]. The patent structure-activity relationship (SAR) data indicate that attachment of the carboxylic acid-bearing side chain at the 2-position of the tetrahydronaphthalene core yields distinct retinoid receptor binding and transactivation profiles compared to the 1-position isomer (CAS 856199-94-5) . Specifically, 2-substituted analogs demonstrate altered EC50 values in RARα, RARβ, and RARγ transactivation assays relative to the 1-substituted series, although exact numerical values for the racemic 2-substituted compound are not disclosed in the patent [1].

Retinoid receptor modulation Nuclear receptor pharmacology Dermatology

Chiral Resolution and Synthetic Versatility

The 2-position of the tetrahydronaphthalene ring in CAS 35883-78-4 is a chiral center, enabling resolution into (R)- and (S)-enantiomers. The (R)-enantiomer is commercially cataloged under CAS 1573997-41-7, confirming the feasibility of enantiomeric separation [1]. This contrasts with non-chiral tetrahydronaphthalene propanoic acid analogs (e.g., 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid, CAS not 4-oxo-substituted) which lack a stereogenic center and cannot be exploited for enantioselective synthesis or chiral biological recognition . The presence of both a ketone and a chiral carbon at the 2-position makes CAS 35883-78-4 a versatile intermediate for constructing enantiomerically enriched libraries, whereas achiral analogs are limited to racemic or symmetric products .

Asymmetric synthesis Chiral building blocks Medicinal chemistry

NCI Screening History and Oncology Relevance

CAS 35883-78-4 is registered in the National Cancer Institute compound repository under identifier NSC 280685, indicating that it was selected for screening in NCI oncology programs at some historical point . KEGG pathway mapping associates this NSC identifier with cancer pathways (hsa05200: Pathways in cancer), confirming its relevance to oncology research [1]. The structurally related but non-oxo compound 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid does not carry an NSC designation, suggesting it was either never submitted or not selected for NCI screening . While the specific NCI-60 growth inhibition data (GI50 values) for NSC 280685 are not publicly retrievable in the current search, the NSC designation itself serves as a documented institutional signal of anticancer screening interest that procurement decision-makers can weigh against unregistered analogs.

Cancer drug screening NCI-60 panel Compound repurposing

Application Scenarios for Procurement


AKR1C3-Targeted Cancer Probe Sourcing

Research groups investigating AKR1C3 as a therapeutic target in castration-resistant prostate cancer or breast cancer should procure CAS 35883-78-4 or its resolved enantiomers as a starting scaffold, given the demonstrated ~960-fold selectivity for AKR1C3 over the closely related AKR1C2 isoform . Non-oxo tetrahydronaphthalene analogs lack this selectivity window and are therefore unsuitable for isoform-specific chemical biology experiments. The compound can serve as a reference inhibitor for establishing assay windows in AKR1C3 biochemical screens and as a core template for further medicinal chemistry optimization .

Regioisomer-Specific Retinoid Ligand Design

For laboratories pursuing RAR- or RXR-modulating compounds, the 2-substituted 4-oxo-tetrahydronaphthalene scaffold represented by CAS 35883-78-4 provides a regioisomerically defined entry point for SAR exploration, as documented in the Allergan retinoid antagonist patent family . The 1-substituted positional isomer (CAS 856199-94-5) yields distinct receptor activation profiles and cannot substitute for the 2-substituted scaffold in focused library synthesis. Procurement of the correct regioisomer is critical for reproducing patent-described biological activity and for generating internally consistent SAR datasets .

Enantioselective Synthesis and Chiral Probe Development

Medicinal chemistry teams requiring a chiral tetrahydronaphthalene building block for asymmetric synthesis can leverage the commercial availability of both racemic CAS 35883-78-4 and its (R)-enantiomer (CAS 1573997-41-7) to explore stereochemistry-dependent target engagement . In contrast, non-oxo or achiral tetrahydronaphthalene propanoic acids cannot provide this stereochemical dimension, limiting their utility in programs where enantioselective target recognition is a key design criterion .

Oncology Phenotypic Screening with NCI-Vetted Compounds

Investigators initiating oncology phenotypic screens or drug repurposing campaigns can prioritize CAS 35883-78-4 based on its NCI NSC designation (NSC 280685) and KEGG annotation to cancer pathways . While detailed NCI-60 growth inhibition data are not publicly available for this specific compound, the NSC registration provides a documented rationale for inclusion in oncology-focused compound libraries, distinguishing it from structurally similar but NCI-unregistered tetrahydronaphthalene analogs .

Quote Request

Request a Quote for 3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.